N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a combination of furan, sulfonyl, and trimethylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan and sulfonyl intermediates. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of Furan Intermediate
Reagents: Furan, sulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as pyridine at low temperatures to prevent side reactions.
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Step 2: Formation of Sulfonyl Intermediate
Reagents: 4-methylbenzenesulfonyl chloride, ethylamine
Conditions: This step involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine in an organic solvent like dichloromethane.
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Step 3: Coupling Reaction
Reagents: Furan intermediate, sulfonyl intermediate, 2,4,6-trimethylbenzenesulfonyl chloride
Conditions: The final coupling reaction is performed under anhydrous conditions using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Sulfides and amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The furan and sulfonyl groups can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Intermetallic Compounds: Although not directly related, these compounds share the concept of combining different elements to achieve unique properties.
Uniqueness
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its combination of furan, sulfonyl, and trimethylbenzene groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that simpler compounds cannot achieve.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S2/c1-15-7-9-19(10-8-15)29(24,25)21(20-6-5-11-28-20)14-23-30(26,27)22-17(3)12-16(2)13-18(22)4/h5-13,21,23H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNGSYZIJOOAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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